molecular formula C13H15ClO3 B2794539 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1225768-54-6

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B2794539
CAS No.: 1225768-54-6
M. Wt: 254.71
InChI Key: MUUXLWDNULSLTF-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound that features a tetrahydropyran ring substituted with a chlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the reaction of 3-chlorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the acetic acid group. Common reagents used in these reactions include acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-[4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
  • 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
  • 2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Uniqueness

What sets 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUXLWDNULSLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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